molecular formula C5H7FO2 B1407305 1-(Fluoromethyl)cyclopropanecarboxylic acid CAS No. 1273565-75-5

1-(Fluoromethyl)cyclopropanecarboxylic acid

Cat. No. B1407305
M. Wt: 118.11 g/mol
InChI Key: CABMDYLYCCWFMX-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclopropanecarboxylic acid, also known as fluoroacetic acid, is an organic compound with a molecular formula of C 3 H 4 F O 2. It is a colorless and odorless liquid that is toxic if ingested. Fluoroacetic acid is used in many scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. In addition, it has a wide range of biochemical and physiological effects on living organisms.

Scientific Research Applications

Ethylene Biosynthesis and Plant Growth

1-(Fluoromethyl)cyclopropanecarboxylic acid and its derivatives have been studied for their role in ethylene biosynthesis, which is crucial for plant growth and development. A notable derivative, 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, has been synthesized and used in affinity purification techniques and generating antibodies, highlighting its importance in plant hormone research and potential agricultural applications (Pirrung, Dunlap, & Trinks, 1989).

Synthesis and Chemical Properties

Research has focused on the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid, demonstrating the compound's versatility in organic synthesis. Such studies contribute to understanding the chemical properties and potential applications in various fields, including medicinal chemistry (Sloan & Kirk, 1997).

Alzheimer's Disease Research

Compounds structurally similar to 1-(Fluoromethyl)cyclopropanecarboxylic acid have been evaluated for their effects on brain β-amyloid pathology in Alzheimer's disease models. This research illustrates the potential therapeutic applications of these compounds in neurodegenerative diseases (Imbimbo et al., 2009).

Molecular Conformation Studies

The conformational properties of 1-fluorocyclopropanecarboxylic acid have been explored through microwave spectroscopy and quantum chemical calculations. Such studies are essential for understanding the molecular behavior of these compounds, which can influence their reactivity and interaction with biological systems (Møllendal, Leonov, & de Meijere, 2005).

Radiochemistry and Medicinal Chemistry

The compound has also been utilized in the field of radiochemistry, particularly in the synthesis and labeling of enantiomers of trans-1-toluenesulfonyloxymethyl-2-fluoromethyl-cyclopropane. These enantiomers serve as building blocks for medicinal chemistry, demonstrating the compound's relevance in drug development (Riss & Rösch, 2008).

properties

IUPAC Name

1-(fluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-3-5(1-2-5)4(7)8/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABMDYLYCCWFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fluoromethyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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